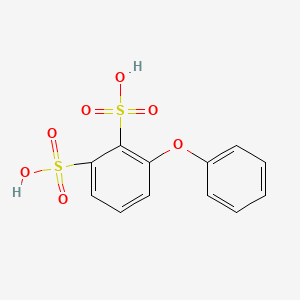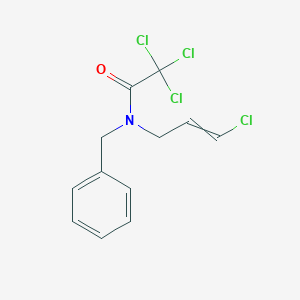![molecular formula C14H20O2 B14305531 ({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene CAS No. 112481-90-0](/img/structure/B14305531.png)
({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene” is an organic molecule characterized by a benzene ring substituted with a complex alkyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene” typically involves the reaction of benzyl alcohol with 2-methylpent-4-en-2-ol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate ether, which is then further reacted with methanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can convert the alkene group to an alkane, resulting in a more saturated compound.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly used.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene” is used as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, “this compound” can be used in the production of specialty chemicals, polymers, and as a solvent in various chemical processes.
Mecanismo De Acción
The mechanism by which “({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene” exerts its effects involves interactions with specific molecular targets. For instance, in oxidation reactions, the benzylic position is particularly reactive due to the resonance stabilization of the resulting radical or carbocation intermediates. This reactivity is exploited in various synthetic applications to introduce functional groups at the benzylic position.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl alcohol: A simpler compound with a hydroxyl group attached to the benzene ring.
Benzyl ether: Similar structure but lacks the complex alkyl ether group.
Toluene: A methyl-substituted benzene, simpler in structure but shares some reactivity patterns.
Uniqueness
“({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene” is unique due to its complex alkyl ether substitution, which imparts distinct chemical properties and reactivity. This complexity allows for a broader range of chemical transformations and applications compared to simpler benzene derivatives.
Propiedades
Número CAS |
112481-90-0 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-methylpent-4-en-2-yloxymethoxymethylbenzene |
InChI |
InChI=1S/C14H20O2/c1-4-10-14(2,3)16-12-15-11-13-8-6-5-7-9-13/h4-9H,1,10-12H2,2-3H3 |
Clave InChI |
VATJTHHPFUQUCO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC=C)OCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine](/img/structure/B14305462.png)
![2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal](/img/structure/B14305468.png)
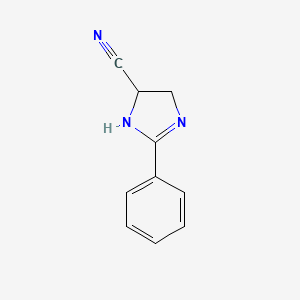
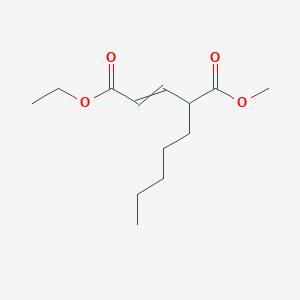
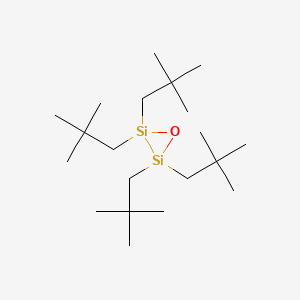
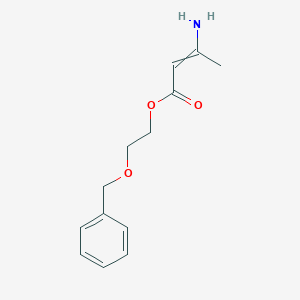
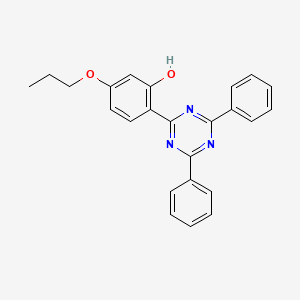
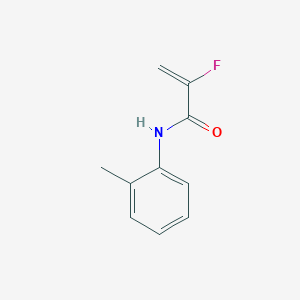
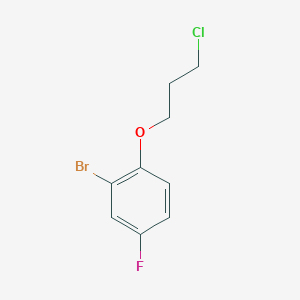
![3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B14305516.png)
